

# In Silico Toxicity Prediction for N-Nitrosomethylphenidate: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *N-Nitrosomethylphenidate*

Cat. No.: *B13421479*

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## Executive Summary

**N-Nitrosomethylphenidate** (NMPH), a potential impurity in the synthesis of Methylphenidate, belongs to the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential for high carcinogenic potency. This technical guide provides a comprehensive overview of the in silico toxicological assessment of NMPH, focusing on the prediction of its mutagenic and carcinogenic potential. By leveraging established methodologies such as expert rule-based and statistical-based (Q)SAR models, this document outlines the predicted toxicological profile of NMPH, details the underlying experimental protocols that inform these predictions, and visualizes the key biological and logical pathways involved. The information presented herein is intended to support risk assessment and decision-making in the context of pharmaceutical development and regulatory compliance.

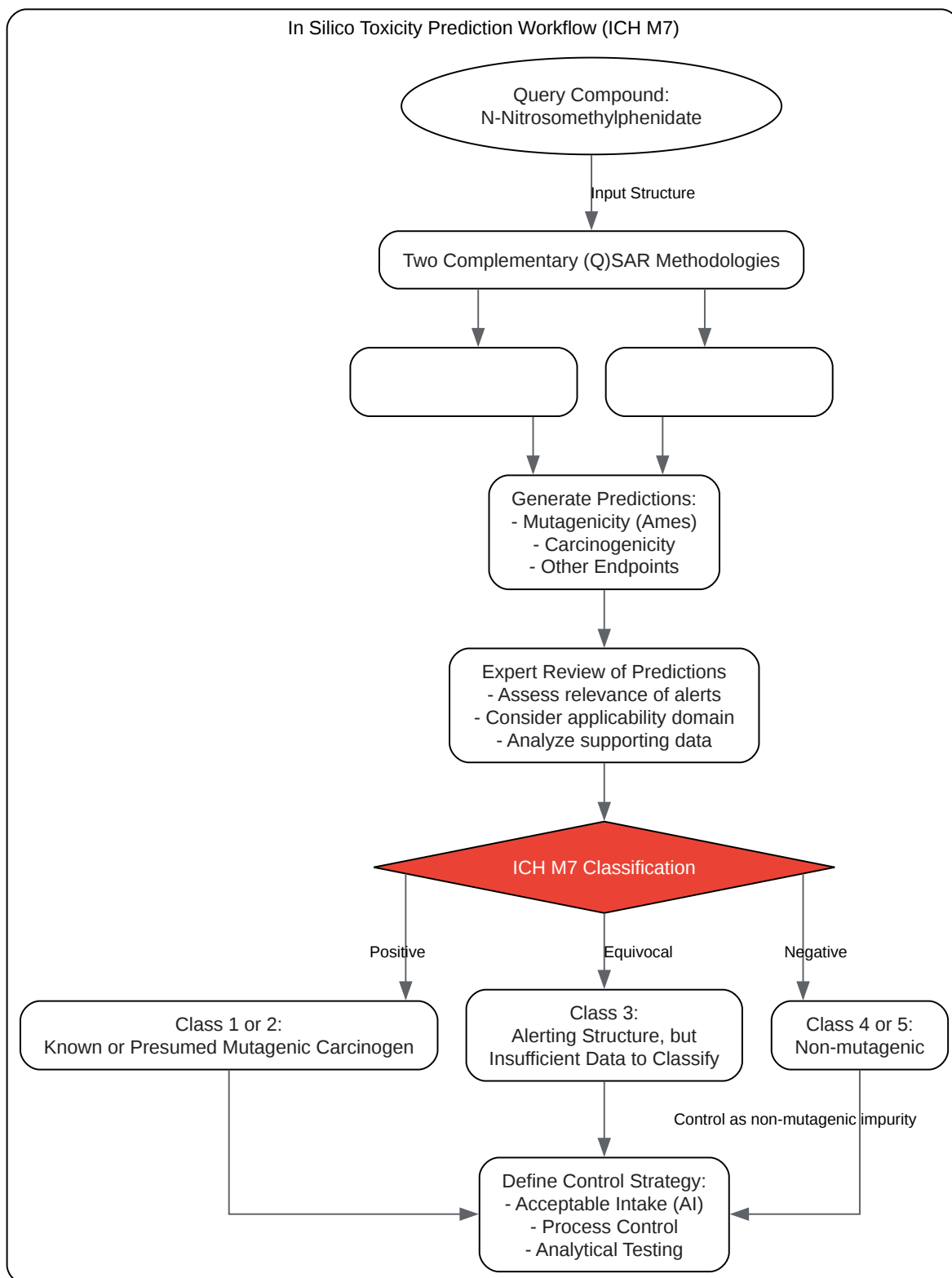
## Introduction to N-Nitrosomethylphenidate

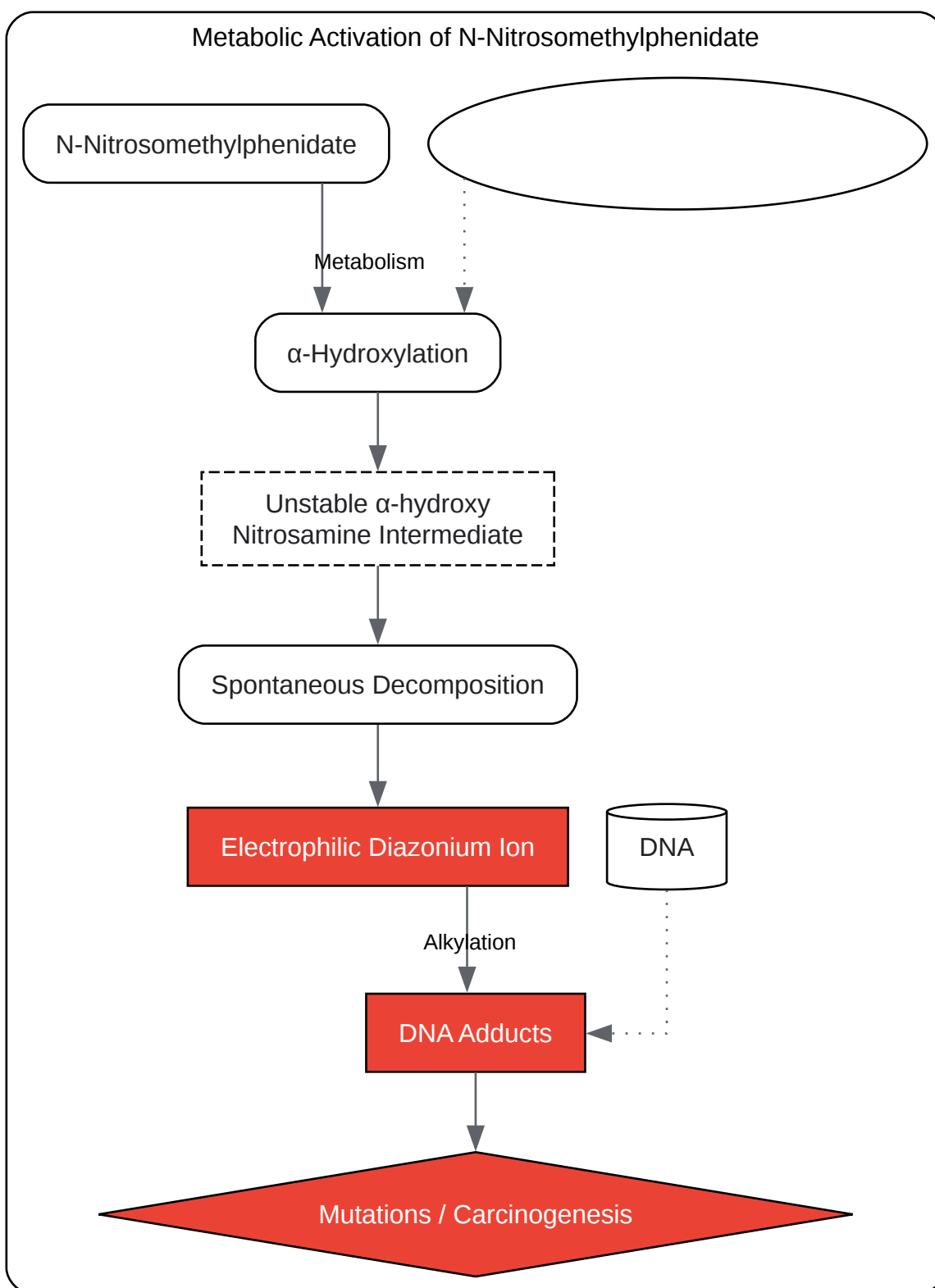
**N-Nitrosomethylphenidate** (CAS: 55557-03-4, Molecular Formula:  $C_{14}H_{18}N_2O_3$ ) is the N-nitroso derivative of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The formation of N-nitrosamines as impurities in active pharmaceutical ingredients (APIs) is a significant concern for regulatory agencies and the pharmaceutical industry.[2] Given the well-documented carcinogenic

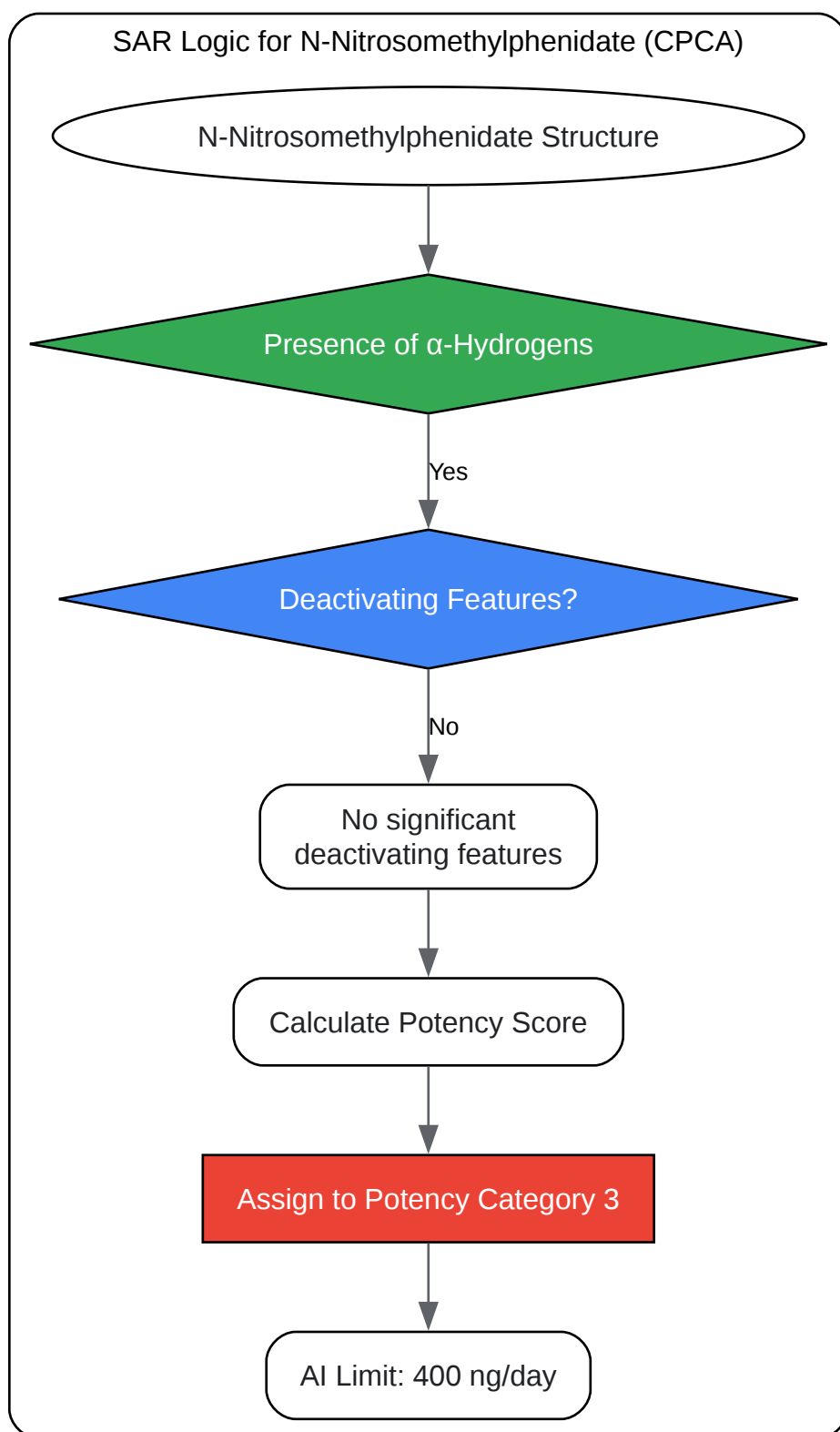
properties of many N-nitrosamines, a thorough toxicological evaluation of any such impurity is imperative.[3] In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential hazards of such impurities, in line with the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4]

## In Silico Toxicity Prediction Workflow

The in silico assessment of pharmaceutical impurities like **N-Nitrosomethylphenidate** typically follows a structured workflow, as recommended by guidelines such as ICH M7. This process involves the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.







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